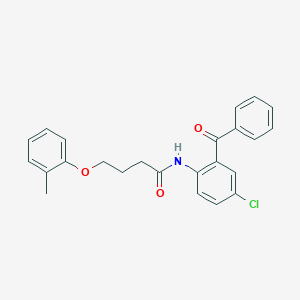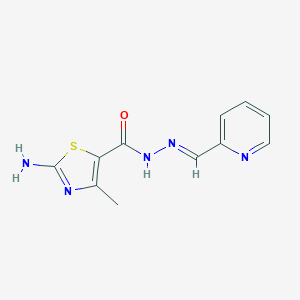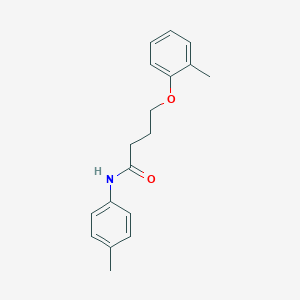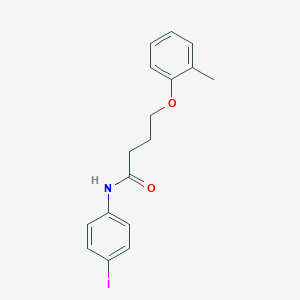![molecular formula C27H23N3O3S2 B382937 N-(2,6-dimethylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide CAS No. 379236-33-6](/img/structure/B382937.png)
N-(2,6-dimethylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C27H23N3O3S2 and its molecular weight is 501.6g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Dual Inhibitory Activity on TS and DHFR
- N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its nonclassical analogues were synthesized to target both TS and DHFR. The classical analogue demonstrated potent dual inhibitory activities, being the most potent known dual inhibitor of human TS and DHFR to date. This highlights the scaffold's potential in developing treatments against diseases where these enzymes play a crucial role (Gangjee, Qiu, Li, & Kisliuk, 2008).
Antitumor Activity
- A series of thieno[3,2-d]pyrimidine derivatives displayed significant antitumor activity against various human cancer cell lines. This indicates the compound's utility in cancer research, offering a foundation for developing new chemotherapeutic agents with improved efficacy and specificity (Hafez & El-Gazzar, 2017).
Antimicrobial and Antifungal Activities
- Synthesized pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-Chloro-6-ethoxy-4-acetylpyridine, exhibited notable antimicrobial activities. This suggests potential applications in developing new antimicrobial agents to combat resistant bacterial and fungal infections (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3S2/c1-16-8-7-9-17(2)24(16)28-22(31)15-35-27-29-25-23(20(14-34-25)21-13-12-18(3)33-21)26(32)30(27)19-10-5-4-6-11-19/h4-14H,15H2,1-3H3,(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUQPUFDOUOWMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(C(=CS3)C4=CC=C(O4)C)C(=O)N2C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![butyl {[3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B382854.png)
![5-(4-Chlorophenyl)-4-(5,6-dimethylbenzotriazol-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B382857.png)
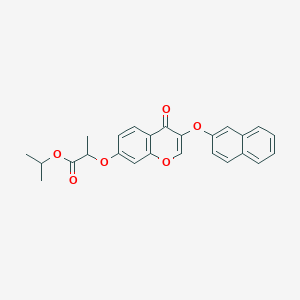
![1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone](/img/structure/B382859.png)
![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-2-(naphthalen-1-yl)oxazol-5(4H)-one](/img/structure/B382861.png)
![1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone](/img/structure/B382862.png)
![5-(2-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B382864.png)
![5-Benzylsulfanylquinazolino[2,3-a]phthalazin-8-one](/img/structure/B382868.png)
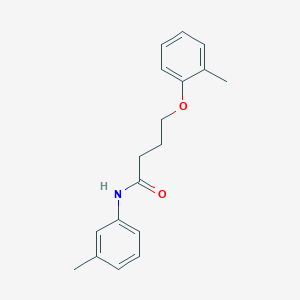
![1-(4-Bromophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]ethanone](/img/structure/B382871.png)
